molecular formula C12H11BrN2 B3210647 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 107392-82-5

3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B3210647
CAS No.: 107392-82-5
M. Wt: 263.13 g/mol
InChI Key: IPLVIMVYNMPZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ( 107392-82-5) is a brominated heterocyclic compound with a molecular formula of C12H11BrN2 and a molecular weight of 263.13 g/mol . It is part of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class of fused heterocyclic systems, which are recognized as valuable synthetic blocks in medicinal chemistry due to their wide spectrum of biological activity . Compounds based on this scaffold, particularly 3-aryl-substituted derivatives, are of significant interest in the search for novel antimicrobial agents . Research has established that quaternary salts derived from this core structure show promising in vitro antibacterial and antifungal activity against pathogens such as Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans . The bromine atom at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions, making this compound a crucial synthetic intermediate for constructing more complex molecules for pharmaceutical research and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-12-11(9-5-2-1-3-6-9)14-10-7-4-8-15(10)12/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLVIMVYNMPZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=C(N2C1)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of a pyrrole derivative, followed by bromination and subsequent cyclization to form the desired imidazole ring . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

Scientific Research Applications

3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Bromine at position 3 enhances electrophilicity, enabling Suzuki-Miyaura couplings for further derivatization . Chlorine or ethoxy groups at the para position of the aryl ring (e.g., EPPI, CPPI) improve target selectivity in prostate cancer models .
  • Biological Activity : Dichlorophenyl derivatives exhibit potent antimicrobial activity but suffer from cytotoxicity, limiting therapeutic utility . In contrast, pyrroloimidazoles with sulfonamide or morpholine groups show improved safety profiles .

Key Observations:

  • Efficiency : Alkylation and condensation methods yield higher purity compared to acid-catalyzed cyclizations, which may form byproducts .
  • Chiral Synthesis: Asymmetric routes using chiral auxiliaries (e.g., (S)-pyrroloimidazol-6-ol) enable access to enantiopure derivatives for organocatalysis .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight logP Solubility (mg/mL) Plasma Stability (t₁/₂)
3-Bromo-2-phenyl-pyrroloimidazole 301.16 2.8 0.12 (PBS) >24 h
EPPI 284.34 3.1 0.08 (PBS) 18 h
3-(4-Bromophenyl)-pyrroloimidazole HBr 344.05 2.5 0.25 (DMSO) >24 h

Key Observations:

  • Stability: Quaternary salts (e.g., imidazolium chlorides) exhibit superior plasma stability compared to non-ionic analogues .

Biological Activity

3-Bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anti-arthritic properties, as well as its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is C12H11N2BrC_{12}H_{11}N_2Br with a molecular weight of approximately 263.133 g/mol. The compound features a fused imidazole and pyrrole ring system, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₁N₂Br
Molecular Weight263.133 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point427.6 ± 25 °C
Flash Point212.4 ± 23.2 °C

Anti-inflammatory Effects

Research indicates that compounds related to 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant anti-inflammatory properties. A study highlighted that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can regulate cell-mediated immunity and are useful in treating conditions such as rheumatoid arthritis by alleviating inflammation .

Anti-Arthritic Activity

The compound has been shown to possess anti-arthritic activity, which is crucial for developing treatments for rheumatoid arthritis. It regulates immune responses and reduces inflammation associated with arthritic conditions .

The mechanism by which 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exerts its effects involves modulation of various signaling pathways associated with inflammation and immune responses. Specifically, it affects the production of pro-inflammatory cytokines and may inhibit pathways leading to chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated the efficacy of related pyrrole derivatives against various bacterial strains. For instance, compounds derived from pyrrole structures exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . While these studies primarily focus on different derivatives, they provide insights into the biological potential of compounds within the same structural family.

In Vivo Studies

In vivo evaluations in animal models have shown that similar pyrrole-based compounds can inhibit tumor growth and metastasis in breast cancer models . These findings suggest a broader therapeutic potential beyond anti-inflammatory applications.

Q & A

Q. What synthetic strategies are most effective for preparing 3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole?

The compound can be synthesized via annulation of the imidazole ring to the pyrrole scaffold. Evidence suggests that bromo ketones (e.g., 2-bromo ketones) react with aminopyrrolines in solvents like EtOAc or DMF under mild conditions, though yields may vary (e.g., 14% in one reported case). Optimization of base (e.g., Na₂CO₃) and solvent polarity is critical for regioselectivity and yield improvement .

Q. How does crystallographic data inform the structural analysis of this compound?

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/n) with key bond lengths and angles. For example, the N1–C3 bond measures 1.356 Å, and the dihedral angle between the imidazole and phenyl rings is 42.3°, influencing steric interactions. Hydrogen-bond geometry (e.g., C6–H6A⋯N2) further elucidates packing behavior .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • 1H NMR : Aromatic protons (δ 7.2–8.3 ppm) and pyrroloimidazole protons (δ 3.5–5.0 ppm) confirm substitution patterns.
  • FTIR : Peaks at ~1610 cm⁻¹ (C=N stretch) and ~590 cm⁻¹ (C–Br) validate the core structure .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 264.121) align with the formula C₁₁H₁₀N₃Br .

Q. What safety precautions are necessary when handling this compound?

Standard protocols for brominated heterocycles apply: use fume hoods, avoid ignition sources (P210), and prevent skin contact (P102). Storage at 2–8°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromo substituent in further functionalization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic substitution at C3. The bromine atom’s leaving-group propensity facilitates Suzuki couplings or nucleophilic aromatic substitutions. Transition-state analysis of SNAr pathways can guide catalyst selection (e.g., Pd(PPh₃)₄) .

Q. What strategies address contradictions in reported synthetic yields for pyrroloimidazole derivatives?

Discrepancies arise from solvent polarity, catalyst loadings, and purification methods. For example, DMF improves solubility but may promote side reactions. Systematic Design of Experiments (DoE) with variables like temperature (20–100°C) and stoichiometry (1:1–1:2) can identify optimal conditions .

Q. How does the dihydro-pyrrolo moiety influence stability under oxidative or acidic conditions?

The saturated pyrrolidine ring reduces strain, enhancing thermal stability compared to fully aromatic analogs. However, the imidazole N–H is prone to oxidation; protection with Boc groups or use of antioxidants (e.g., BHT) is advised during long-term storage .

Q. What computational tools are recommended for docking studies targeting biological receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with targets like EGFR. The phenyl group’s π-stacking with kinase active sites (e.g., Phe-723 in EGFR) and bromine’s hydrophobic contacts can be modeled .

Q. How can regioselective modification of the imidazole ring be achieved?

Electrophilic substitution favors the C5 position due to electron-donating effects from the pyrrolo moiety. Directed ortho-metalation (DoM) with LDA or Grignard reagents enables C2 functionalization. For example, lithiation at –78°C followed by quenching with electrophiles (e.g., aldehydes) yields C2-substituted derivatives .

Q. What challenges arise in scaling up synthesis for pharmacological studies?

Key issues include:

  • Purification : Column chromatography is impractical; switch to recrystallization (e.g., EtOH/H₂O).
  • Yield Optimization : Catalytic systems (e.g., CuI/1,10-phenanthroline) improve cross-coupling efficiency.
  • Safety : Bromine handling requires scrubbers and waste neutralization protocols .

Methodological Notes

  • Data Contradiction Analysis : Compare HPLC purity (>95%) with NMR integration to detect impurities .
  • Experimental Design : Use ICReDD’s reaction path search algorithms to predict optimal conditions .
  • Advanced Characterization : Pair XRD with Hirshfeld surface analysis to map intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Reactant of Route 2
Reactant of Route 2
3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.